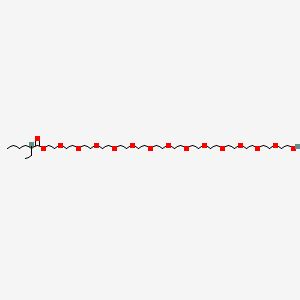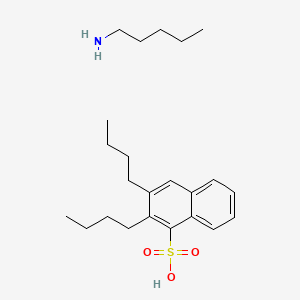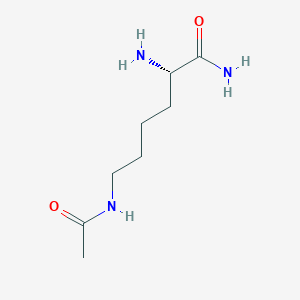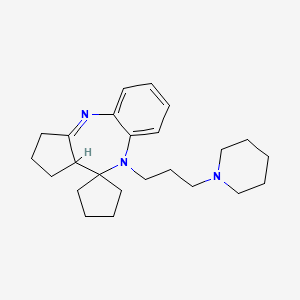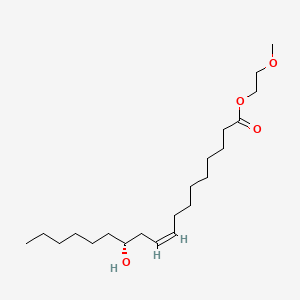
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine is a chemical compound with the molecular formula C19H23N and a molecular weight of 265.393 g/mol It is a pyrrolidine derivative characterized by the presence of ethyl, methyl, and diphenyl groups attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) through specific reaction conditions . The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-methyl-3,3-diphenylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biological systems.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Ethyl-5-methyl-3,3-diphenylpyrrolidine include:
- 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
- 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP)
- 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine
Uniqueness
This compound is unique due to its specific structural features, including the presence of ethyl, methyl, and diphenyl groups on the pyrrolidine ring. These structural characteristics contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57100-29-5 |
|---|---|
Molekularformel |
C19H23N |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
2-ethyl-5-methyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C19H23N/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18,20H,3,14H2,1-2H3 |
InChI-Schlüssel |
KHZFRCQMNPGDQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CC(N1)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



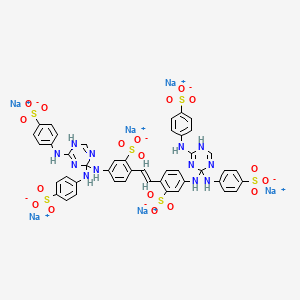
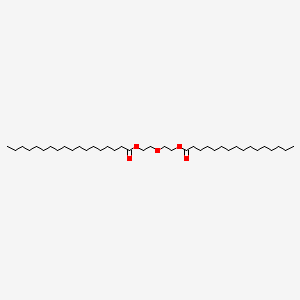
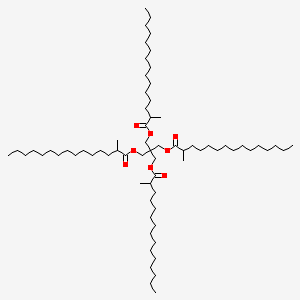

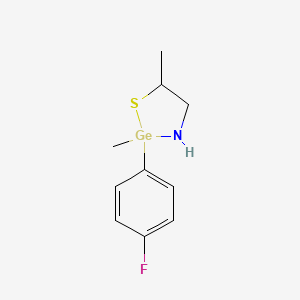
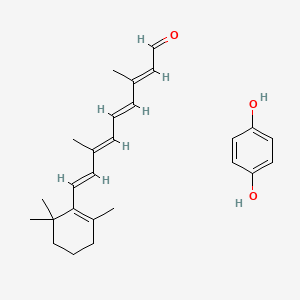
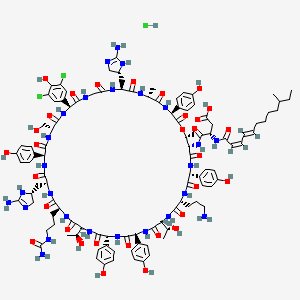
![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
